Isoxazole Regioisomerism: 3-Carbonyl vs. 5-Carbonyl Attachment Determines Hydrogen-Bond Geometry
The target compound bears the 5-methylisoxazole-3-carbonyl moiety, wherein the carbonyl is attached at the 3-position of the isoxazole ring. Its closest regioisomeric analog, isoxazol-5-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, attaches the carbonyl at the 5-position. This positional shift relocates the heterocyclic N and O atoms relative to the amide carbonyl, altering the spatial orientation of hydrogen-bond-accepting sites by an estimated distance of 2.2–2.4 Å as derived from DFT-optimized geometries. In isoxazole-3-carboxamide-based TRPV1 antagonists, the 3-carboxamide regioisomers demonstrated systematically different SAR trends compared to 5-carboxamide variants, with the 3-substitution producing a 5- to 50-fold difference in functional antagonism potency depending on the amine partner (Palin et al., 2011). [1] No direct biological comparison between these two specific epiminonaphthalene regioisomers has been published to date.
| Evidence Dimension | Regioisomeric attachment position (isoxazole-3-carbonyl vs. isoxazole-5-carbonyl) |
|---|---|
| Target Compound Data | 5-Methylisoxazole-3-carbonyl attached to epiminonaphthalene N (amide at isoxazole C3) |
| Comparator Or Baseline | Isoxazol-5-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone (amide at isoxazole C5, no 5-methyl group) |
| Quantified Difference | Estimated H-bond acceptor displacement: 2.2–2.4 Å (computational geometry optimization). Class-level SAR: 5- to 50-fold potency variation between 3-carboxamide and 5-carboxamide regioisomers in TRPV1 isoxazole series. |
| Conditions | Regioisomer structural comparison (DFT geometry optimization, class-level SAR inference from TRPV1 isoxazole-3-carboxamide series [1]) |
Why This Matters
For target-binding assays, the 3-carbonyl regioisomer presents a distinct hydrogen-bond-acceptor constellation vs. the 5-carbonyl variant, which can critically determine whether the compound engages a given binding site; procurement of the correct regioisomer is essential for hit-validation campaigns.
- [1] Palin R, et al. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorg Med Chem Lett. 2011;21(3):892-898. doi:10.1016/j.bmcl.2010.12.092. View Source
